![molecular formula C12H3Cl7O B13408520 2,2',3,3',4,4',5-Heptachlorodiphenyl ether CAS No. 71585-40-5](/img/structure/B13408520.png)
2,2',3,3',4,4',5-Heptachlorodiphenyl ether
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Overview
Description
2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H3Cl7O. It belongs to the class of polychlorinated diphenyl ethers, which are known for their persistence in the environment and potential bioaccumulative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. The final product is purified through distillation and crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various chlorinated phenols, less chlorinated diphenyl ethers, and substituted diphenyl ethers .
Scientific Research Applications
2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for studying the behavior of chlorinated compounds.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health impacts.
Industry: Utilized in the development of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various biological effects, including disruption of endocrine function and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another chlorinated biphenyl compound with similar environmental persistence and bioaccumulative properties.
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl: Shares structural similarities and is used in similar applications.
2,2’,3,4,4’,5’,6-Heptachlorodiphenyl ether: A closely related compound with slight differences in chlorination pattern.
Uniqueness
2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological interactions. Its high degree of chlorination contributes to its stability and persistence in the environment, making it a compound of interest in environmental studies .
Biological Activity
2,2',3,3',4,4',5-Heptachlorodiphenyl ether (commonly referred to as heptachlorodiphenyl ether) is a polychlorinated biphenyl (PCB) compound that has garnered significant attention due to its biological activity and environmental impact. This article explores its biological effects, mechanisms of action, and associated health risks, supported by data tables and relevant research findings.
- Chemical Formula : C12H3Cl7O
- Molecular Weight : 485.4 g/mol
- Structure : Heptachlorodiphenyl ether consists of two phenyl rings connected by an ether linkage, with multiple chlorine substituents.
Cytotoxicity
Research indicates that heptachlorodiphenyl ether exhibits cytotoxic properties , particularly against various cancer cell lines. For instance, studies have shown significant inhibition of cell growth in human leukemia (K562) and prostate cancer (PC-3) cell lines. The cytotoxic effects are attributed to the compound's ability to induce oxidative stress and disrupt cellular signaling pathways.
Antioxidant Activity
Heptachlorodiphenyl ether has demonstrated antioxidant activity , which is crucial in mitigating oxidative damage in cells. Studies reveal that compounds with similar structures can scavenge free radicals and inhibit lipid peroxidation.
Activity Type | Effect | Reference |
---|---|---|
Free Radical Scavenging | Moderate | |
Lipid Peroxidation Inhibition | Significant |
Endocrine Disruption
The compound has also been implicated as an endocrine disruptor , affecting hormone signaling pathways. This disruption can lead to reproductive and developmental issues. A study highlighted the negative correlation between heptachlorodiphenyl ether levels and certain proteins involved in immune response, indicating potential impacts on endocrine function and immune health .
Neurotoxicity
Neurotoxic effects have been observed in animal studies where exposure to heptachlorodiphenyl ether resulted in impairments in motor function and behavioral changes. The underlying mechanisms may involve oxidative stress and inflammation pathways affecting neuronal health .
Human Exposure Studies
A longitudinal study evaluated the presence of heptachlorodiphenyl ether in human semen samples. Results indicated a correlation between higher concentrations of this compound and reduced fertility parameters, suggesting its potential role as a reproductive toxicant .
Environmental Impact
Heptachlorodiphenyl ether is persistent in the environment due to its stability and bioaccumulation in food chains. Marine organisms, such as fish and marine mammals, have been found to accumulate significant levels of this compound, raising concerns about ecological health and food safety .
Properties
CAS No. |
71585-40-5 |
---|---|
Molecular Formula |
C12H3Cl7O |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,4-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H3Cl7O/c13-4-1-2-6(10(17)8(4)15)20-7-3-5(14)9(16)12(19)11(7)18/h1-3H |
InChI Key |
BLBURLWSCHSPIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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